

Polysucrose 400: A Comprehensive Technical Guide to its Molecular Weight and Aqueous Solubility

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Compound of Interest		
Compound Name:	Polysucrose 400	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **Polysucrose 400**, specifically focusing on its molecular weight and solubility in aqueous solutions. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize **Polysucrose 400** in their work.

Introduction to Polysucrose 400

Polysucrose 400 is a synthetic, non-ionic, and highly branched polymer synthesized by the copolymerization of sucrose and epichlorohydrin. Its structure, rich in hydroxyl groups, imparts a high degree of hydrophilicity, making it readily soluble in aqueous solutions.[1][2] This property, combined with its high molecular weight and low osmotic pressure in solution, makes it a versatile tool in various biological and pharmaceutical applications.[3] It is frequently employed as a density gradient medium for cell and organelle separation, a stabilizing agent for proteins and nucleic acids, and as a component in drug delivery systems.[2][4]

Molecular Weight Characteristics

The molecular weight of **Polysucrose 400** is a critical parameter influencing its solution properties, such as viscosity and hydrodynamic radius. It is typically characterized by its weight average molecular weight (Mw). While the nominal designation is "400," indicating a molecular



weight of approximately 400,000 g/mol, the actual value can vary between batches and manufacturers.

Table 1: Summary of Polysucrose 400 Molecular Weight Data

Parameter	Value	Source(s)
Weight Average Molecular Weight (Mw)	~400,000 g/mol	[2][5]
300,000 - 550,000 g/mol	[6]	
450,000 ± 100,000 g/mol	[7]	
Molecular Weight Distribution	Polydisperse	

Solubility in Aqueous Solutions

Polysucrose 400 exhibits excellent solubility in water and various aqueous buffers due to its highly branched structure and abundant hydroxyl groups.[3] This high solubility allows for the preparation of dense solutions with relatively low osmolality, which is advantageous for maintaining the viability and integrity of biological samples.

3.1. General Solubility

Polysucrose 400 is readily soluble in aqueous solutions, with concentrations up to 50% (w/v) being easily achievable with constant stirring.[2][3] The resulting solutions are typically clear to slightly hazy and colorless.[1]

3.2. Effect of pH

The stability and, consequently, the solubility of **Polysucrose 400** are influenced by the pH of the aqueous medium.

- Neutral and Alkaline Conditions: Polysucrose 400 is stable in neutral and alkaline solutions.
 [2][3]
- Acidic Conditions: At a pH below 3, Polysucrose 400 undergoes rapid hydrolysis,
 particularly at elevated temperatures. This degradation breaks the glycosidic bonds in the



sucrose residues, leading to a decrease in molecular weight and a change in solubility characteristics.[2][3]

3.3. Solubility in Common Biological Buffers

While specific quantitative data on the solubility of **Polysucrose 400** in various biological buffers at different temperatures is not extensively published, its characterization as being readily soluble in electrolyte solutions suggests good compatibility with common buffers like Phosphate-Buffered Saline (PBS), TRIS, and HEPES.[3] Researchers should empirically determine the maximum solubility for their specific buffer system and experimental conditions.

Table 2: Solubility and Stability of **Polysucrose 400** in Aqueous Solutions

Parameter	Observation	Source(s)
Solubility in Water	Up to 50% (w/v)	[2][3]
Appearance in Solution	Clear to slightly hazy, colorless	[1]
pH Stability	Stable in neutral and alkaline solutions	[2][3]
pH Instability	Rapid hydrolysis at pH < 3, especially at elevated temperatures	[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the determination of the molecular weight and aqueous solubility of **Polysucrose 400**.

4.1. Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

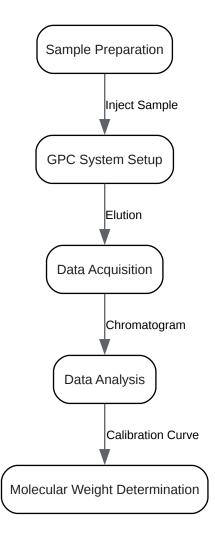
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[8]

4.1.1. Principle



GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's stationary phase and thus elute earlier, while smaller molecules penetrate the pores to varying degrees and have longer elution times. By calibrating the system with standards of known molecular weight, the molecular weight distribution of the sample can be determined.

4.1.2. Experimental Workflow



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Caption: Workflow for Molecular Weight Determination by GPC.

4.1.3. Detailed Protocol

 Mobile Phase Preparation: Prepare an aqueous mobile phase, typically containing a salt (e.g., 0.1 M NaNO₃) to minimize ionic interactions. Filter and degas the mobile phase



thoroughly.

System Setup:

- Equip the GPC system with a column set suitable for the analysis of high molecular weight water-soluble polymers.
- Set the column oven temperature (e.g., 30-40 °C) to ensure viscosity control and reproducible results.
- Use a Refractive Index (RI) detector, which is sensitive to changes in the concentration of the polymer.
- Set the flow rate to a constant value (e.g., 0.5-1.0 mL/min).

Calibration:

- Prepare a series of solutions of narrow molecular weight standards (e.g., pullulan or dextran standards) with known molecular weights that bracket the expected molecular weight of **Polysucrose 400**.
- Inject each standard solution and record the elution time.
- Construct a calibration curve by plotting the logarithm of the molecular weight versus the elution time.

• Sample Preparation:

- Accurately weigh a small amount of Polysucrose 400 (e.g., 2-5 mg/mL).
- Dissolve it completely in the mobile phase. Gentle agitation may be required.
- Filter the sample solution through a 0.22 or 0.45 μm syringe filter to remove any particulate matter.

• Data Acquisition:

Inject the filtered Polysucrose 400 solution into the GPC system.

Foundational & Exploratory





- Record the chromatogram until the polymer has fully eluted.
- Data Analysis:
 - Integrate the peak in the sample chromatogram.
 - Using the calibration curve, determine the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the Polysucrose 400 sample.

4.2. Determination of Aqueous Solubility

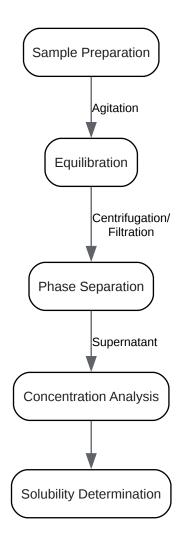
The equilibrium solubility of a polymer can be determined by the saturation shake-flask method.

4.2.1. Principle

An excess amount of the polymer is agitated in the solvent at a constant temperature for a sufficient time to reach equilibrium. The concentration of the dissolved polymer in the supernatant is then determined.

4.2.2. Experimental Workflow





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Caption: Workflow for Aqueous Solubility Determination.

4.2.3. Detailed Protocol

- Preparation of Solvent Systems: Prepare the desired aqueous solutions (e.g., deionized water, PBS, TRIS buffer at a specific pH).
- Sample Preparation:
 - Add an excess amount of Polysucrose 400 to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The excess should be clearly visible as undissolved solid.
- · Equilibration:



- Place the containers in a constant temperature water bath or incubator.
- Agitate the samples using a shaker or magnetic stirrer for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

Phase Separation:

- After equilibration, allow the samples to stand undisturbed at the same temperature to let the undissolved polymer settle.
- To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

Concentration Analysis:

- Carefully withdraw an aliquot of the clear supernatant.
- Determine the concentration of **Polysucrose 400** in the supernatant. A suitable analytical method is gravimetry after evaporation of the solvent.
 - Accurately weigh a clean, dry container.
 - Add a known volume of the supernatant to the container.
 - Evaporate the solvent completely in an oven at a temperature that does not degrade the
 Polysucrose 400 (e.g., 60-80 °C) until a constant weight is achieved.
 - Reweigh the container with the dried Polysucrose 400.

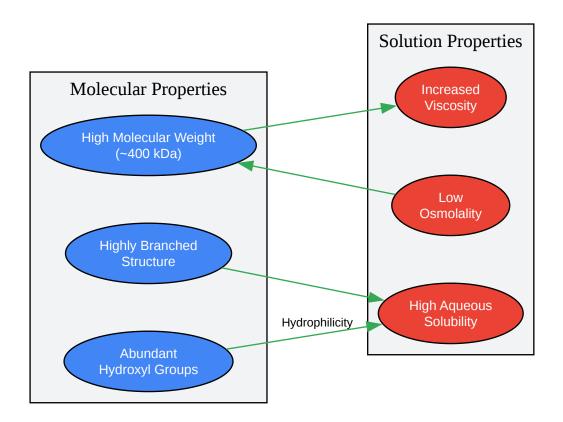
Calculation:

 Calculate the solubility in g/L or other desired units using the weight of the dried polymer and the volume of the supernatant taken.

Logical Relationships and Visualization



The physicochemical properties of **Polysucrose 400** are interconnected and influence its behavior in aqueous solutions.



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Caption: Physicochemical Properties of Polysucrose 400.

Conclusion

Polysucrose 400 is a high molecular weight polymer with excellent solubility in aqueous solutions, a property attributed to its highly branched structure and numerous hydroxyl groups. This technical guide has summarized the key data regarding its molecular weight and solubility and provided detailed experimental protocols for their determination. Understanding these core properties is essential for the effective application of **Polysucrose 400** in research, diagnostics, and drug development.

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- To cite this document: BenchChem. [Polysucrose 400: A Comprehensive Technical Guide to its Molecular Weight and Aqueous Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b599322#molecular-weight-and-solubility-ofpolysucrose-400-in-aqueous-solutions]

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